N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,2-dimethylpropane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazolo-pyridazine derivatives are a class of compounds that have been studied for their potential antibacterial activity . They are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of similar compounds, such as triazolothiadiazine derivatives, involves various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds is characterized using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are studied using various techniques, including infrared spectroscopy and nuclear magnetic resonance spectroscopy .Scientific Research Applications
Anti-Asthmatic Activities
Research has highlighted the synthesis of novel compounds, including those structurally related to the specified chemical, which have been evaluated for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds show promise in the treatment of asthma and other respiratory diseases, showcasing the importance of structural modifications in enhancing anti-asthmatic activities (Kuwahara et al., 1997).
Antibacterial Evaluation
A study aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The synthesis explored the interaction of various active methylene compounds, leading to the creation of pyran, pyridine, and pyridazine derivatives, which were found to have significant antibacterial activities (Azab et al., 2013).
ALS Inhibitors
Biophore models for various compounds, including triazolopyrimidinesulfonamide, were established to assess herbicidal activities. The research underscores the potential of such compounds in agricultural science, particularly as herbicides, following a detailed structure-activity relationship analysis (Ren et al., 2000).
Insecticidal Agents
Novel series of biologically active heterocyclic compounds incorporating a sulfonamide-bearing thiazole moiety were synthesized. These compounds demonstrated potent insecticidal effects against the cotton leafworm, Spodoptera littoralis, highlighting their potential use in agricultural pest management (Soliman et al., 2020).
Anticancer Drugs
The synthesis and evaluation of heterobicyclic nitrogen systems bearing a 1,2,4-triazine moiety revealed several compounds with significant anticancer activities. This research contributes to the development of novel anticancer drugs, underscoring the importance of structural diversity in medicinal chemistry (El-Gendy et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.
Mode of Action
The hydrogen bond accepting and donating characteristics of similar compounds, such as triazolothiadiazines, allow them to make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways . For example, they may inhibit enzymes involved in inflammation and pain, disrupt microbial metabolic pathways, or interfere with viral replication processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, as well as its bioavailability.
Result of Action
For example, it may inhibit the activity of certain enzymes, disrupt the function of microbial cells, or interfere with the replication of viruses .
Action Environment
Factors such as temperature have been found to influence the synthesis of similar compounds . This suggests that environmental conditions may also affect the action and stability of the compound.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-11(2)10-25(23,24)20(3)13-8-21(9-13)15-7-6-14-17-18-16(12-4-5-12)22(14)19-15/h6-7,11-13H,4-5,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXUKYSTSNUEBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N(C)C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.